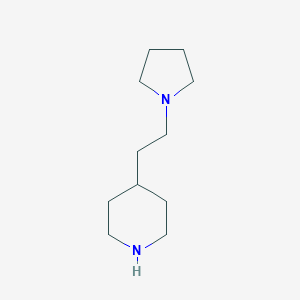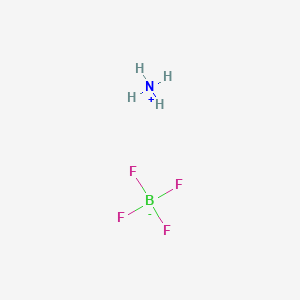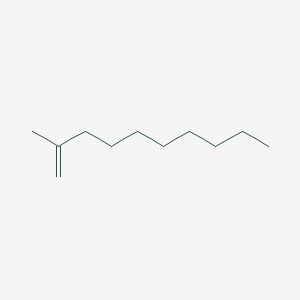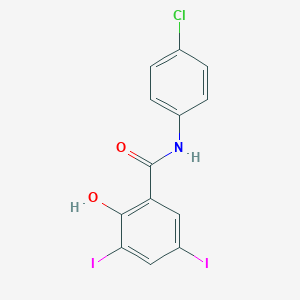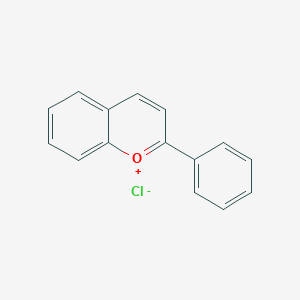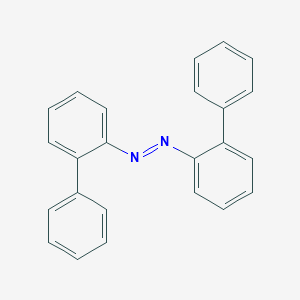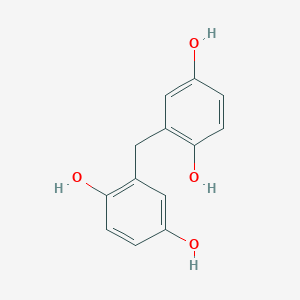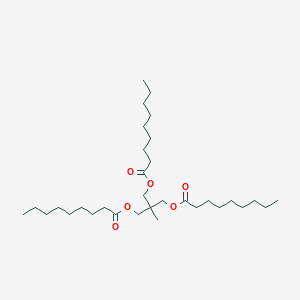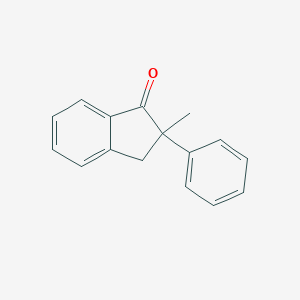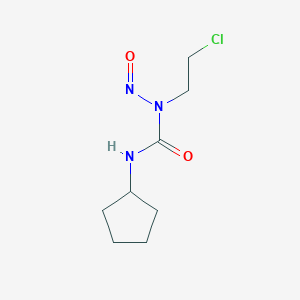
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea (CCNU) is a potent chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and penetrate the central nervous system. CCNU has been widely used in clinical practice for over 40 years, and its efficacy and safety have been extensively studied.
Mechanism Of Action
Although the mechanism of action of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is well understood, there is still much to be learned about its effects on different types of cancer cells. Future research could focus on elucidating the specific mechanisms by which 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea induces cell death in different types of cancer cells.
4. Drug delivery: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors. Future research could focus on developing more efficient drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea, improving its efficacy in the treatment of brain tumors.
In conclusion, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. Its mechanism of action involves alkylating DNA and inhibiting DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. Future research could focus on identifying the optimal combination therapy, developing targeted therapies, elucidating the specific mechanisms of action, and improving drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
Biochemical And Physiological Effects
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors.
Advantages And Limitations For Lab Experiments
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. However, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has some limitations in lab experiments, including its toxicity and potential side effects. It can also induce DNA damage in normal cells, leading to potential long-term effects.
Future Directions
1. Combination therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in combination with other chemotherapeutic agents to enhance their efficacy. Future research could focus on identifying the optimal combination therapy for different types of cancer.
2. Targeted therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage in normal cells, leading to potential long-term effects. Future research could focus on developing targeted therapies that selectively target cancer cells, minimizing the potential side effects of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
3.
Synthesis Methods
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is synthesized by the reaction of 1-(2-chloroethyl)-3-cyclopentylurea with sodium nitrite in the presence of acetic acid. The reaction yields 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea as a yellow crystalline solid, which is then purified by recrystallization.
Scientific Research Applications
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
properties
CAS RN |
13909-03-0 |
|---|---|
Product Name |
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea |
Molecular Formula |
C8H14ClN3O2 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13) |
InChI Key |
XZGYNWBIAGZROB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Other CAS RN |
13909-03-0 |
synonyms |
1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




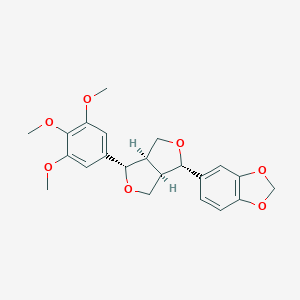
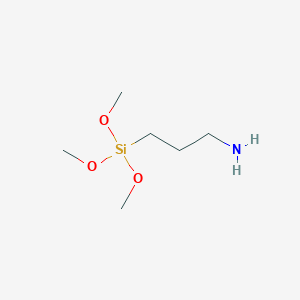
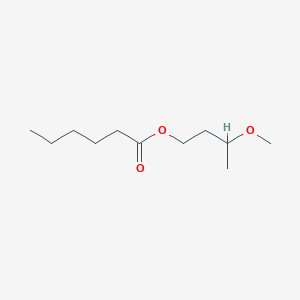
![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)
